molecular formula C19H20N4O3 B2600014 N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326823-14-6

N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2600014
CAS No.: 1326823-14-6
M. Wt: 352.394
InChI Key: VLQYJNXEOUHSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

    Attachment of the Benzyl and Methylphenyl Groups: The benzyl group with methoxy substitutions and the methylphenyl group are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the nucleophile and facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, resulting in the formation of partially or fully hydrogenated products.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., NaH, K2CO3) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated triazole derivatives or aromatic rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. Additionally, the methoxy and methylphenyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

    N-(3,4-dimethoxybenzyl)-N-(4-methylphenyl)acetamide: This compound shares structural similarities but lacks the triazole ring.

    1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound contains the triazole ring but lacks the methoxybenzyl group.

Uniqueness: N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring and the substituted benzyl and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-4-7-15(8-5-13)23-12-16(21-22-23)19(24)20-11-14-6-9-17(25-2)18(10-14)26-3/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQYJNXEOUHSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.